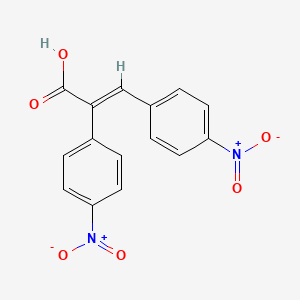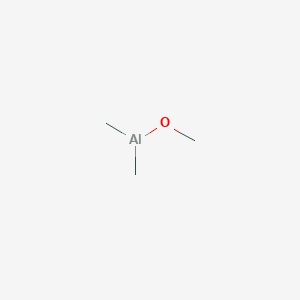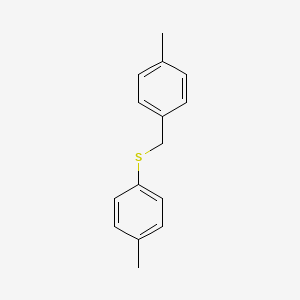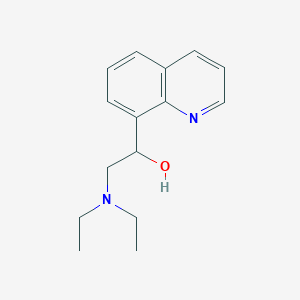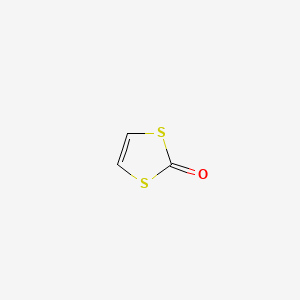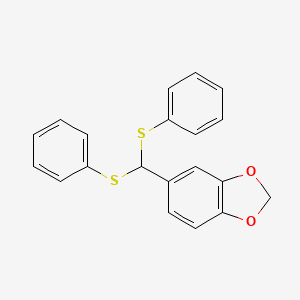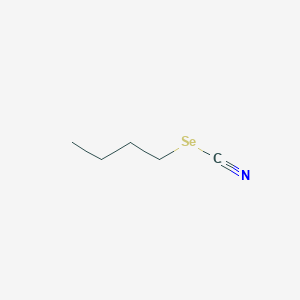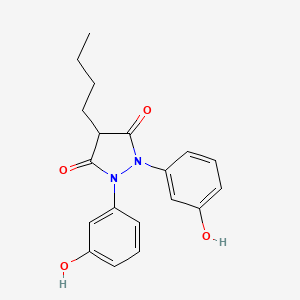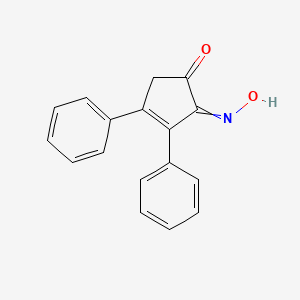
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one is an organic compound characterized by its unique structure, which includes a hydroxyimino group and a cyclopentene ring substituted with two phenyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
The synthesis of (2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the condensation of 3,4-diphenylcyclopent-2-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the hydroxyimino group.
Chemical Reactions Analysis
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(2E)-2-Hydroxyimino-3,4-diphenyl-cyclopent-3-EN-1-one can be compared with other similar compounds such as:
2-Hydroxyimino-3,4-diphenylcyclopent-2-en-1-one: Differing only in the position of the double bond.
3,4-Diphenylcyclopent-2-en-1-one: Lacking the hydroxyimino group.
2-Hydroxyimino-3,4-diphenylcyclopent-3-en-1-one: An isomer with a different configuration
Properties
CAS No. |
5446-65-1 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-hydroxyimino-3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C17H13NO2/c19-15-11-14(12-7-3-1-4-8-12)16(17(15)18-20)13-9-5-2-6-10-13/h1-10,20H,11H2 |
InChI Key |
PMDSLNUJQBMKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=NO)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


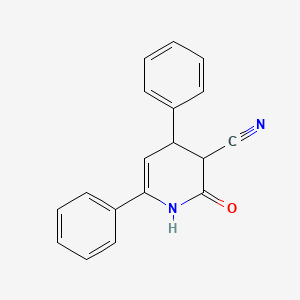
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
